Nsp-SA-nhs

Description

Properties

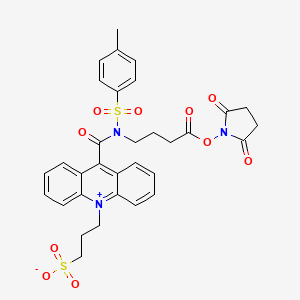

IUPAC Name |

3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFCNGKUXYNDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nsp-SA-nhs Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nsp-SA-nhs, a highly sensitive acridinium ester-based chemiluminescent label. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this technology in a variety of immunoassay applications. This document details the core principles of this compound chemiluminescence, provides detailed experimental protocols, and presents quantitative performance data.

Core Principles of this compound Chemiluminescence

This compound, or 3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate, is a non-enzymatic, direct chemiluminescent label.[1] As an acridinium ester, it offers significant advantages in immunoassay development, including high quantum yield, rapid light emission, and a simple reaction mechanism that does not require enzymatic catalysts.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines on proteins, antibodies, and other biomolecules to form stable amide bonds.[]

The chemiluminescent reaction is triggered by the addition of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions.[1] This initiates a rapid chemical reaction that results in the emission of light. The entire light emission process is completed within a few seconds, making it ideal for high-throughput applications. The intensity of the emitted light is directly proportional to the amount of this compound-labeled molecules present, enabling sensitive quantification of the target analyte.

Chemical Structure and Properties

-

Molecular Formula: C₃₂H₃₁N₃O₁₀S₂

-

Molecular Weight: 681.73 g/mol

-

Appearance: Yellow solid

-

Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Storage: Should be stored at -20°C in a dry, dark environment to prevent degradation and loss of activity.

Reaction Mechanism

The chemiluminescent reaction of this compound is a multi-step process that leads to the formation of an electronically excited acridone species, which then decays to its ground state by emitting a photon of light.

The key steps are:

-

Nucleophilic Attack: In an alkaline environment, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a potent nucleophile and attacks the electron-deficient carbon atom at the C-9 position of the acridinium ring.

-

Formation of a Dioxetanone Intermediate: This initial reaction leads to the formation of a short-lived, high-energy 1,2-dioxetanone intermediate.

-

Decomposition and Photon Emission: The unstable dioxetanone intermediate rapidly decomposes, cleaving to form carbon dioxide (CO₂) and an electronically excited N-methylacridone. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy in the form of a photon of light. The light emission is typically maximal around 430 nm.

Quantitative Data Presentation

The high sensitivity and wide dynamic range of this compound make it suitable for the quantification of a diverse range of analytes. The following tables summarize the performance characteristics of this compound-based chemiluminescent immunoassays for different target molecules.

| Analyte | Assay Type | Linear Range | Limit of Detection (LOD) | IC50 | Reference |

| Small Molecules | |||||

| Bisphenol A (BPA) | Competitive CLIA | 0.4 - 5.0 ng/mL | 0.1 ng/mL | 2.3 ng/mL | |

| Proteins | |||||

| Hepatitis B Surface Antigen (HBsAg) | Sandwich CLIA | 0.05 - 150 IU/mL | 0.05 IU/mL | N/A |

| Assay Parameter | Hepatitis B Surface Antigen (HBsAg) Assay | Notes |

| Precision | ||

| Intra-assay CV | < 5% | Indicates high repeatability within the same assay run. |

| Inter-assay CV | < 8% | Demonstrates good reproducibility between different assay runs. |

| Specificity & Sensitivity | ||

| Clinical Sensitivity | 99.77% | High probability of correctly identifying positive samples. |

| Clinical Specificity | 100% | Excellent ability to correctly identify negative samples. |

| Hook Effect | ||

| High Dose Hook Effect | Not observed up to 10⁶ IU/mL | The assay maintains a monotonic response even at very high analyte concentrations. |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound: protein labeling and a competitive chemiluminescent immunoassay.

Protocol for Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein (e.g., an antibody or antigen) with this compound.

Materials:

-

Protein to be labeled (in a buffer free of primary amines, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.0-8.5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein to be labeled at a concentration of 5-20 mg/mL in PBS.

-

Add 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.0-8.5. This is crucial for the efficient reaction of the NHS ester with primary amines.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved this compound to the protein solution. A common starting point is to use a 5:1 to 10:1 molar excess of this compound to the protein. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction solution and incubate for 1-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Protein:

-

Prepare a gel filtration column according to the manufacturer's instructions.

-

Apply the reaction mixture to the column to separate the this compound-labeled protein from unreacted this compound and other small molecules.

-

Elute the labeled protein with PBS.

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for protein) and 369 nm (for the acridinium ester).

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol for a Competitive Chemiluminescent Immunoassay (CLIA)

This protocol provides a general workflow for a competitive CLIA, a common format for detecting small molecules.

Materials:

-

White, opaque 96-well microplates

-

Capture antibody (specific to the analyte)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Analyte standards and samples

-

This compound-labeled analyte (tracer)

-

Chemiluminometer

-

Trigger solutions (typically a peroxide solution and a basic solution)

Procedure:

-

Plate Coating:

-

Coat the wells of a white microplate with the capture antibody diluted in a suitable coating buffer (e.g., PBS).

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3-4 times with wash buffer to remove unbound antibody.

-

Add blocking buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

-

Competitive Reaction:

-

Wash the plate 3-4 times with wash buffer.

-

Add the analyte standards or samples to the wells.

-

Immediately add the this compound-labeled analyte (tracer) to each well.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the free analyte and the tracer to compete for binding to the capture antibody.

-

-

Final Wash:

-

Wash the plate thoroughly (4-5 times) with wash buffer to remove any unbound tracer.

-

-

Signal Generation and Detection:

-

Place the microplate in a chemiluminometer.

-

Inject the trigger solutions into each well according to the instrument's protocol.

-

Measure the chemiluminescent signal (in Relative Light Units, RLU) immediately. The light emission is transient.

-

-

Data Analysis:

-

The intensity of the light signal is inversely proportional to the concentration of the analyte in the sample.

-

Construct a standard curve by plotting the RLU values against the concentrations of the standards.

-

Determine the concentrations of the analyte in the samples by interpolating their RLU values from the standard curve.

-

Mandatory Visualizations

Experimental Workflow for Competitive CLIA

Logical Relationship in Competitive Immunoassay

References

An In-depth Technical Guide to the Mechanism of Action of Nsp-SA-nhs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Nsp-SA-nhs (Acridinium N-succinimidyl ester), a prominent chemiluminescent label. The document details its chemical properties, mechanism of action, and applications in sensitive detection assays, supported by experimental data and procedural diagrams.

Core Chemical Properties and Mechanism of Action

This compound is an acridinium ester widely utilized as a chemiluminescent marker.[][2][3] Its stability, activity, and sensitivity are notable, often surpassing those of some radioisotopes.[] The core of its function lies in its ability to covalently bond with molecules containing primary amines, such as proteins, antigens, antibodies, and nucleic acids.[]

The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines under alkaline conditions to form a stable amide bond, effectively "labeling" the target molecule. The subsequent chemiluminescent reaction is triggered by the addition of an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. This reaction is rapid and results in the emission of light, which can be quantified using a luminometer or photon detector.

Chemical Structure:

-

Molecular Formula: C32H31N3O10S2

-

Molecular Weight: 681.73 g/mol

-

Synonyms: 3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate; 3-(9-((4-((2,5-Dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)(tosyl)carbamoyl)acridin-10-ium-10-yl)propane-1-sulfonate; 9-[[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl][(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-acridinium inner salt.

Mechanism of Action Diagram:

References

acridinium ester chemiluminescence principle

An In-depth Technical Guide to Acridinium Ester Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium esters are a class of chemical compounds that have become indispensable in the field of clinical diagnostics and biomedical research.[1] They are highly efficient chemiluminescent labels, meaning they produce light through a chemical reaction without the need for enzymatic catalysis.[2][3] This property allows for the development of highly sensitive, rapid, and robust immunoassays and nucleic acid probe assays.[4][5] Acridinium ester technology offers significant advantages over other labeling methods, including high quantum yield, excellent signal-to-noise ratios, rapid light emission, and simple detection mechanisms. This guide provides a comprehensive technical overview of the core principles of acridinium ester chemiluminescence, detailed experimental protocols, and quantitative data to support assay development and optimization.

Core Principle of Acridinium Ester Chemiluminescence

The light-emitting reaction of acridinium esters is a key feature of their utility. It is a rapid oxidation process that occurs in the presence of hydrogen peroxide (H₂O₂) under alkaline conditions. The entire light emission is typically complete within a few seconds, a characteristic known as "flash" kinetics, which is ideal for high-throughput automated systems.

The mechanism can be summarized in three main steps:

-

Nucleophilic Attack: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a strong nucleophile and attacks the electron-deficient C-9 carbon atom of the acridinium ring.

-

Formation of Dioxetanone Intermediate: This initial reaction leads to the formation of a short-lived, unstable 1,2-dioxetanone intermediate.

-

Decomposition and Photon Emission: The unstable dioxetanone rapidly decomposes, releasing carbon dioxide (CO₂) and forming an electronically excited N-methylacridone. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy as a photon of light. The emitted light typically has a wavelength maximum between 430 nm and 480 nm.

Structural Variants and Their Properties

The chemical structure of an acridinium ester can be modified to fine-tune its properties, such as light output, emission kinetics, stability, and hydrophilicity. Modifications typically involve substitutions on the acridinium ring or changes to the phenyl ester leaving group. For instance, adding electron-donating groups like methoxy (-OCH₃) to the acridinium ring can increase the quantum yield. Steric hindrance can be introduced near the ester linkage to improve hydrolytic stability.

| Acridinium Ester Type | Key Structural Feature | Primary Advantage(s) |

| Standard AE | Basic acridinium phenyl ester structure. | Foundational chemiluminescent label. |

| DMAE (Dimethylacridinium Ester) | Two methyl groups on the phenyl ester ring flanking the ester bond. | Increased hydrolytic stability due to steric hindrance. |

| NSP-DMAE (N-Sulfopropyl-DMAE) | An N-sulfopropyl group on the acridinium nitrogen and DMAE structure. | Enhanced water solubility and hydrophilicity. |

| HQYAE (High Quantum Yield AE) | Electron-donating alkoxy groups at the C2 and C7 positions of the acridinium ring. | Significantly increased light output and improved signal-to-noise ratio. |

| HEGAE (Hexa(ethylene)glycol AE) | A hexa(ethylene)glycol linker incorporated into the structure. | Improved hydrophilicity and reduced non-specific binding. |

Kinetics of Light Emission: Flash vs. Glow

The light-emitting properties of acridinium esters are largely defined by their chemical structure, which allows for the tuning of emission kinetics into two main profiles: "flash" and "glow".

-

Flash Kinetics: Characterized by a rapid, high-intensity burst of light that is complete within seconds. This is the standard profile for most acridinium esters used in automated diagnostics, as it allows for high throughput.

-

Glow Kinetics: Involves a more sustained, lower-intensity light emission that can last for several minutes. This is achieved by modifying the phenyl ester leaving group to control the stability of the dioxetanone intermediate. Glow kinetics can be advantageous for manual assays or instruments that do not have automated injectors, providing a wider window for measurement.

| Parameter | Flash-Type Acridinium Ester | Glow-Type Acridinium Ester |

| Time to Peak (Tmax) | < 1 second | 1 - 5 minutes |

| Signal Duration (T½) | 1 - 5 seconds | 5 - 60 minutes |

| Peak Intensity | High | Low to Moderate |

| Primary Application | High-throughput automated assays | Manual assays, blotting |

Factors Influencing Chemiluminescence

The efficiency and stability of the acridinium ester reaction are highly dependent on the reaction environment.

-

pH: Acridinium esters are most stable in acidic solutions (pH < 4.8). As the pH increases into the alkaline range, they become susceptible to hydrolysis, which is a non-luminescent "dark reaction" that reduces the potential signal. However, the light-emitting reaction itself requires alkaline conditions to generate the hydroperoxide anion. This necessitates a two-step trigger process in assays: an acidic solution of H₂O₂ (Trigger Solution A) is followed by an alkaline solution (Trigger Solution B) to initiate the reaction.

-

Surfactants: Certain surfactants, particularly cationic surfactants like cetyltrimethylammonium chloride (CTAC), can significantly enhance light emission. Surfactants can accelerate the reaction kinetics and increase the total light output, in some cases by over 40-fold. This is thought to be due to the formation of micelles that create a favorable microenvironment for the chemiluminescent reaction.

-

Stability and Storage: As lyophilized powders, acridinium esters are stable for over a year when stored at -20°C. In acidic solutions (pH < 4.8), they can be stable for weeks at room temperature. Once conjugated to proteins, they can be stored at 4°C for short-term use or at -20°C for long-term stability.

| Condition | Stability |

| Acidic Solution (pH < 4.8) | Highly stable. |

| Alkaline Solution (pH > 7.0) | Prone to hydrolysis; stability decreases. |

| Lyophilized Powder (-20°C) | Stable for > 1 year. |

| Protein Conjugate (Acidic pH, 4°C) | Stable for weeks. |

Applications in Immunoassays

Acridinium esters are extensively used as labels in chemiluminescence immunoassays (CLIA). A common format is the sandwich immunoassay, which is used to detect antigens with high sensitivity and specificity.

The workflow for a typical sandwich CLIA is as follows:

-

Capture: A capture antibody, specific to one epitope of the target analyte, is immobilized on a solid phase (e.g., magnetic microparticles or a microplate well).

-

Binding: The sample containing the analyte is added. The analyte binds to the immobilized capture antibody.

-

Detection: A second antibody, specific to a different epitope on the analyte and labeled with an acridinium ester, is added. This "detection antibody" binds to the captured analyte, forming a "sandwich".

-

Wash: Unbound reagents are washed away to minimize background signal.

-

Trigger and Measure: Trigger solutions are added to initiate the chemiluminescent reaction. The resulting light emission is measured by a luminometer, and the intensity (measured in Relative Light Units, RLU) is directly proportional to the amount of analyte in the sample.

Experimental Protocols

Protocol 1: Labeling of Antibodies with Acridinium NHS Ester

This protocol describes the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) activated acridinium ester, which targets primary amino groups (e.g., lysine residues).

Materials:

-

Antibody solution (1-5 mg/mL in a buffer free of primary amines, e.g., PBS).

-

Acridinium NHS Ester (e.g., DMAE-NHS).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate or HEPES, pH 8.0-8.5).

-

Quenching Solution (e.g., 10 mg/mL Lysine in buffer).

Methodology:

-

Prepare Antibody: Dialyze or buffer-exchange the antibody into the Labeling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.

-

Prepare Acridinium Ester: Immediately before use, dissolve the Acridinium NHS Ester in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.

-

Calculate Molar Ratio: Determine the volume of acridinium ester solution to add to achieve a desired molar excess (e.g., 10:1 to 20:1 ratio of label to antibody).

-

Conjugation Reaction: Add the calculated volume of acridinium ester solution to the antibody solution while gently vortexing. Incubate the reaction mixture for 30 minutes at room temperature (or 37°C), protected from light.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., to a final concentration of 1 mg/mL lysine). Incubate for an additional 10-15 minutes at room temperature.

Protocol 2: Purification of Labeled Antibody

Purification is critical to remove unconjugated acridinium ester, which can cause high background signals. Gel filtration chromatography is a common method.

Materials:

-

Sephadex G-25 or similar size-exclusion chromatography column.

-

Elution Buffer (e.g., 0.1 M PBS with 0.15 M NaCl, pH 6.3).

Methodology:

-

Equilibrate Column: Equilibrate the Sephadex G-25 column with at least 5 column volumes of Elution Buffer.

-

Apply Sample: Carefully apply the quenched reaction mixture to the top of the column.

-

Elute and Collect Fractions: Elute the conjugate with Elution Buffer, collecting fractions of a defined volume (e.g., 1 mL). The labeled antibody, being larger, will elute first in the void volume, while the smaller, unconjugated acridinium ester will be retained longer.

-

Identify Labeled Protein: Identify the fractions containing the purified conjugate by measuring the protein concentration (absorbance at 280 nm) and the chemiluminescence (RLU) of each fraction.

-

Pool and Store: Pool the fractions with the highest RLU and protein concentration. Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Measurement of Chemiluminescence

Materials:

-

Luminometer with injectors.

-

Trigger Solution A: 0.1% H₂O₂ in 0.1 M Nitric Acid (HNO₃).

-

Trigger Solution B: 0.25 M Sodium Hydroxide (NaOH) with a surfactant (e.g., 2% Triton X-100).

Methodology:

-

Sample Preparation: Pipette a small volume (e.g., 1-20 µL) of the labeled conjugate or assay sample into a luminometer tube or microplate well.

-

Instrument Setup: Place the sample into the luminometer.

-

Initiate Measurement: Start the measurement sequence. The instrument will automatically inject Trigger Solution A, followed immediately by Trigger Solution B.

-

Data Acquisition: The luminometer will measure the light emission over a set period (typically 1-5 seconds) and report the result in RLU.

References

- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Unique Properties of Acridinium Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

An In-Depth Technical Guide to Nsp-SA-nhs: Structure, Properties, and Applications in Chemiluminescent Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemiluminescent acridinium ester, Nsp-SA-nhs. It details its chemical structure and properties, and provides protocols for its use in immunoassays, a cornerstone technique in modern drug development and clinical diagnostics.

Core Chemical and Physical Properties

This compound, with the CAS Number 199293-83-9, is a highly sensitive chemiluminescent reagent.[1] Its structure is centered around an acridinium ring, which is the source of its light-emitting properties. The NHS (N-hydroxysuccinimide) ester group allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and antibodies.[2]

Chemical Structure

The IUPAC name for this compound is 3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate.[]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₁N₃O₁₀S₂ | [] |

| Molecular Weight | 681.73 g/mol | [] |

| Appearance | Yellow solid or powder | |

| Purity | ≥95% - ≥98% | |

| Solubility | Soluble in DMSO and DMF. Specifically, 11.36 mg/mL in DMSO with ultrasonication and warming to 60°C. | |

| Excitation Wavelength | ~350 nm | |

| Emission Wavelength | ~450 nm |

Storage and Stability

Proper storage is crucial to maintain the reactivity of this compound. The compound should be stored at -20°C in a sealed container, protected from light and moisture. Under these conditions, the powder form is stable for up to three years. Stock solutions in anhydrous DMSO or DMF should be stored at -80°C and are stable for up to one year. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. The NHS ester is sensitive to moisture and should be allowed to warm to room temperature before opening to prevent condensation.

Mechanism of Chemiluminescence

The light-emitting reaction of this compound is a key feature of its utility. This process is triggered by hydrogen peroxide in an alkaline solution, leading to a flash of light. The fundamental steps of this reaction are outlined below.

Caption: Simplified signaling pathway of this compound chemiluminescence.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to antibodies and a general workflow for its application in a chemiluminescent immunoassay.

Antibody Conjugation Protocol

This protocol outlines the steps for labeling an antibody with this compound. The NHS ester reacts with primary amines on the antibody, typically on lysine residues, to form a stable amide bond.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer. The optimal pH for the reaction is between 8.0 and 9.0.

-

Labeling Reaction: Add the this compound stock solution to the antibody solution. A common starting molar excess of this compound to antibody is 10:1 to 20:1. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unconjugated this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 369 nm (for the acridinium ester).

Chemiluminescent Immunoassay Workflow

The following diagram illustrates a typical workflow for a sandwich immunoassay using an this compound labeled detection antibody.

Caption: A standard experimental workflow for a sandwich immunoassay.

Applications in Research and Drug Development

The high sensitivity of this compound-based chemiluminescent immunoassays makes them invaluable tools in various research and development areas:

-

Pharmacokinetics: Quantifying drug concentrations in biological fluids.

-

Biomarker Discovery and Validation: Detecting and measuring disease-related biomarkers with high sensitivity.

-

Immunogenicity Testing: Assessing the anti-drug antibody (ADA) response to biologic therapies.

-

High-Throughput Screening: Enabling the rapid and sensitive screening of large compound libraries.

Conclusion

This compound is a powerful and versatile chemiluminescent labeling reagent that offers high sensitivity and a straightforward conjugation chemistry. Its application in immunoassays provides researchers and drug development professionals with a robust platform for the sensitive and quantitative analysis of a wide range of analytes. By understanding its chemical properties and optimizing experimental protocols, the full potential of this technology can be harnessed to advance scientific discovery and therapeutic development.

References

synthesis of Nsp-SA-nhs acridinium ester

A Technical Guide to the Synthesis of Chemiluminescent Acridinium Esters

This document provides an in-depth technical guide for the synthesis of N-succinimidyl-ester functionalized acridinium compounds, specifically focusing on a representative molecule analogous to the commonly referenced "NSP-SA-NHS" or "NSP-DMAE-NHS" type labels. These chemiluminescent agents are critical for high-sensitivity detection in immunoassays and nucleic acid diagnostics.[1][2] The synthesis is a multi-step process requiring careful control of reaction conditions.

Overview of the Synthetic Strategy

The synthesis of a typical N-sulfopropyl-acridinium-N-hydroxysuccinimide (NHS) ester involves three main stages:

-

Preparation of Key Precursors: Synthesis of the acridine core (Acridine-9-Carboxylic Acid) and the functionalized phenolic leaving group (Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate).

-

Assembly of the Acridine Ester: Coupling of the acridine core with the phenolic group to form the acridine ester backbone.

-

Final Quaternization: Alkylation of the acridine ring nitrogen to generate the stable, chemiluminescent acridinium salt.

This guide will detail the experimental protocols for each step, present quantitative data in tabular format, and provide workflow diagrams for clarity.

Synthesis Pathway and Experimental Protocols

The overall synthetic workflow is depicted below, starting from common laboratory reagents.

Caption: General workflow for the synthesis of an NSP-DMAE-NHS type acridinium ester.

Protocol 1: Synthesis of Acridine-9-Carboxylic Acid

This step involves the cyclization of diphenylamine with an appropriate carboxylic acid, such as oxalic acid, in the presence of a condensation agent like zinc chloride, a method based on the Bernthsen synthesis.[3][4]

-

Reagents: Diphenylamine, Oxalic Acid, Zinc Chloride (anhydrous).

-

Procedure:

-

Combine diphenylamine (1 molar equivalent), oxalic acid (2 molar equivalents), and anhydrous zinc chloride (4 molar equivalents) in a round-bottom flask.

-

Heat the mixture to 200-220°C for 4-6 hours with stirring.

-

Cool the reaction mixture and treat with aqueous ammonia to decompose the zinc chloride complex.

-

Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Protocol 2: Synthesis of Acridine-9-Carbonyl Chloride

The carboxylic acid is converted to a more reactive acid chloride to facilitate esterification.[5]

-

Reagents: Acridine-9-Carboxylic Acid, Thionyl Chloride (SOCl₂), Anhydrous Toluene.

-

Procedure:

-

Suspend Acridine-9-Carboxylic Acid (1 molar equivalent) in anhydrous toluene.

-

Add thionyl chloride (2-3 molar equivalents) dropwise to the suspension.

-

Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acridine-9-carbonyl chloride.

-

This product is highly moisture-sensitive and is typically used immediately in the next step without further purification.

-

Protocol 3: Synthesis of Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate

This involves the activation of the phenolic precursor's carboxylic acid group with N-hydroxysuccinimide (NHS).

-

Reagents: 3,5-Dimethyl-4-hydroxybenzoic Acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3,5-Dimethyl-4-hydroxybenzoic acid (1 molar equivalent) and NHS (1.1 molar equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 molar equivalents) in anhydrous DMF dropwise with constant stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.

-

The filtrate containing the product is used directly or the product is precipitated by adding diethyl ether.

-

Protocol 4: Esterification to Form Acridine Ester Precursor

The activated acridine core is coupled with the functionalized phenol.

-

Reagents: Acridine-9-Carbonyl Chloride, Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate, Anhydrous Pyridine.

-

Procedure:

-

Dissolve the crude Acridine-9-Carbonyl Chloride and Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate (1 molar equivalent of each) in anhydrous pyridine.

-

Stir the reaction mixture under a nitrogen atmosphere at 100°C for 4-6 hours.

-

After the reaction is complete, evaporate the pyridine under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with dilute acid (e.g., 1N HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel).

-

Protocol 5: N-Alkylation to Form the Final Acridinium Ester

The final step is the quaternization of the acridine nitrogen, which confers chemiluminescent properties. This example uses 1,3-propane sultone to introduce the N-sulfopropyl (NSP) group.

-

Reagents: Acridine Ester Precursor, 1,3-Propane Sultone, Anhydrous Solvent (e.g., Ionic Liquid like [BMIM][BF₄] or a high-boiling solvent like propylene carbonate).

-

Procedure:

-

Dissolve the purified Acridine Ester Precursor in the anhydrous solvent.

-

Add 1,3-propane sultone (a slight excess). The use of ionic liquids can significantly improve reaction efficiency and reduce the amount of toxic sultone required.

-

Heat the mixture at 110-140°C for several hours. The reaction progress can be monitored by HPLC.

-

After completion, the product is precipitated by adding a non-polar solvent (e.g., diethyl ether or ethyl acetate).

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum. Further purification can be achieved by reverse-phase HPLC.

-

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of acridinium esters. Actual yields may vary based on reaction scale and specific conditions.

| Step No. | Reaction | Starting Materials | Product | Typical Yield (%) | Reference |

| 1 | Bernthsen Synthesis | Diphenylamine, Acetic Acid | 9-Methylacridine | 70-82% | |

| 2 & 4 | Activation & Esterification | Acridine-9-carboxylic acid, Phenol-NHS | Acridine Ester | ~28% (over 2 steps) | |

| 5 | N-Alkylation | Acridine Ester, Propane Sultone | N-Sulfopropyl Acridinium Ester | 70-90% |

Chemiluminescence Reaction Mechanism

Acridinium esters emit light through a rapid oxidation reaction in the presence of hydrogen peroxide under alkaline conditions. This process involves the formation of a high-energy dioxetanone intermediate, which decomposes to an excited-state N-methylacridone. As the acridone returns to its ground state, it releases a photon of light, typically around 430 nm.

Caption: The chemical pathway for light emission from an acridinium ester.

Purification and Characterization

Purification is a critical step to ensure the high sensitivity of the final label by removing unreacted starting materials and byproducts.

-

Column Chromatography: Used for the purification of non-ionic intermediates like the acridine ester precursor.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for purifying the final, charged acridinium ester product. It is also used to assess the purity of the final compound.

-

Characterization: The structure and identity of the synthesized compounds are typically confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application: Protein Labeling Workflow

The synthesized Acridinium NHS ester is used to label proteins, antibodies, or other biomolecules containing primary amines.

Caption: Workflow for labeling a target protein with an acridinium NHS ester.

References

Nsp-SA-nhs stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Nsp-SA-nhs

For researchers, scientists, and drug development professionals, understanding the stability and storage requirements of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and storage conditions for this compound, a widely used acridinium ester for chemiluminescent immunoassays.

Core Stability and Storage Parameters

Proper handling and storage of this compound are critical to maintaining its chemiluminescent activity. The stability of this compound is influenced by several factors, including temperature, pH, light, and moisture.

Storage Conditions

The recommended storage conditions for this compound in both its solid form and in solution are summarized below. Adherence to these guidelines is essential to prevent degradation and ensure optimal performance.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Lyophilized Powder) | -20°C | > 1 year | Must be stored in a tightly sealed, dark container to protect from moisture and light[1][2]. |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Use newly opened, anhydrous solvent. The solution should be stored in a sealed container, protected from moisture and light[3]. |

| -20°C | Up to 1 month | Use newly opened, anhydrous solvent. The solution should be stored in a sealed container, protected from moisture and light[3]. | |

| Protein Conjugates | Room Temperature | Up to 4 weeks | Stable when coupled with proteins, with no significant loss of quantum yield[1]. |

| 4°C | Up to 6 months | Reagents for a chemiluminescent immunoassay, including an this compound labeled protein, were shown to be stable for 6 months at 4°C. | |

| -20°C or -80°C | Long-term | For prolonged storage, conjugates should be kept in a weakly acidic buffer, protected from light, and ideally lyophilized. |

Factors Affecting Stability

Several environmental factors can adversely affect the stability of this compound:

-

pH: The compound is most stable in acidic conditions (pH < 4.8). In alkaline solutions (pH > 4.8), its stability decreases due to hydrolysis, which is a non-luminescent reaction that increases with higher pH and temperature.

-

Light: this compound is photosensitive and can decompose upon exposure to light, which can negatively impact its chemiluminescent properties. Therefore, all experimental procedures and storage should be conducted in the dark or under subdued lighting.

-

Moisture: The NHS ester is susceptible to hydrolysis. It is crucial to use anhydrous solvents and to protect the solid compound and its solutions from moisture to prevent degradation of the reactive ester.

-

Oxidizing Agents: The acridinium ester itself is unstable in oxidizing environments. Contact with strong oxidizing agents should be avoided.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with this compound and a general procedure for assessing its stability.

Protein Labeling with this compound

This protocol describes a general procedure for conjugating this compound to a protein containing primary amines.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Protein to be labeled (e.g., antibody, BSA)

-

Labeling Buffer (e.g., 0.1 M PBS, pH 7.4; 1 M Sodium Bicarbonate, pH 8.3)

-

Purification column (e.g., G25 desalting column) or dialysis equipment

-

Reaction vessels protected from light

Procedure:

-

Prepare the this compound solution: Shortly before use, dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 0.2 mg/40 µL or a 5 mM solution).

-

Prepare the protein solution: Dissolve the protein in the chosen labeling buffer to a specific concentration (e.g., 1 mg/0.3 mL or 1.0 mg/mL).

-

Conjugation Reaction: Add the this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the specific application. The reaction is typically carried out in the dark with gentle mixing. Reaction times and temperatures can vary, for example, 12 hours at 18°C or 30 minutes at 30°C.

-

Purification: After the incubation period, remove the unreacted this compound from the labeled protein using a G25 size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., distilled water or PBS).

Stability Assessment of this compound Conjugates

This protocol outlines a method to evaluate the stability of this compound labeled proteins over time.

Materials:

-

This compound labeled protein

-

Storage buffers with different pH values (e.g., acidic, neutral, alkaline)

-

Chemiluminometer

-

Trigger solutions (e.g., hydrogen peroxide and an alkaline solution)

-

Temperature-controlled incubators/storage units (e.g., 4°C, 25°C, 37°C)

Procedure:

-

Aliquot the Conjugate: Aliquot the purified this compound labeled protein into different storage buffers and conditions to be tested.

-

Storage: Store the aliquots under various conditions (e.g., different temperatures, light exposure vs. dark).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

-

Chemiluminescence Measurement: Measure the chemiluminescent signal of each aliquot using a luminometer. This is done by adding the trigger solutions to initiate the light reaction.

-

Data Analysis: Compare the chemiluminescent signal of the stored samples to the signal of the sample at time zero. A decrease in signal intensity indicates degradation of the this compound conjugate.

Visualizing Mechanisms and Workflows

To further aid in the understanding of this compound, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Caption: this compound reacts with a primary amine on a protein to form a stable amide bond, releasing NHS.

Caption: The chemiluminescence reaction is initiated by hydrogen peroxide in an alkaline solution.

Caption: A typical workflow for developing and performing a chemiluminescent immunoassay using this compound.

References

- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder and Chemiluminescent Reagents [deshengbio.en.made-in-china.com]

- 3. medchemexpress.com [medchemexpress.com]

Nsp-SA-nhs: A Technical Guide to Solubility and Application in Chemiluminescent Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Nsp-SA-nhs in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also details established experimental protocols for its application as a chemiluminescent labeling reagent, a critical component in various immunoassays and molecular detection methods.

Core Properties of this compound

This compound (3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate) is an acridinium ester widely utilized for chemiluminescent immunoassays.[1][2] Its utility stems from its ability to be conjugated to proteins and other biomolecules, which then allows for highly sensitive detection through a light-emitting chemical reaction.

Solubility Profile

The solubility of this compound is a critical parameter for the preparation of stock solutions and ensuring reproducible experimental outcomes. The compound is soluble in both DMSO and DMF.[]

Table 1: Quantitative Solubility of this compound in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 11.36 | 16.66 | Ultrasonic and warming and heat to 60°C |

| DMSO | 4 | 5.87 | Ultrasonic and warming and heat to 60°C; Use of non-hygroscopic DMSO is recommended |

| DMSO | 3.5 | 5.13 | Sonication and heating to 60°C are recommended |

Note: The molecular weight of this compound is approximately 681.73 g/mol .[1][4] Variations in reported solubility may be due to differences in experimental conditions or the purity of the compound.

For preparing stock solutions, it is advised to use anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact the solubility of the product. To enhance solubility, techniques such as sonication and gentle heating (e.g., to 37°C or 60°C) can be employed. Once prepared, stock solutions should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in labeling proteins, specifically Bovine Serum Albumin (BSA), for use in chemiluminescent assays.

Protocol 1: Labeling of BSA with this compound

This protocol outlines the steps for conjugating this compound to BSA.

-

Preparation of Solutions:

-

Solution A: Dissolve 1 mg of BSA in 0.3 mL of Phosphate-Buffered Saline (PBS).

-

Solution B: Dissolve 0.2 mg of this compound in 40 µL of DMF.

-

-

Conjugation Reaction:

-

Add Solution B to Solution A.

-

Mix the combined solution at 18°C and 130 rpm in the dark for 12 hours.

-

-

Purification by Dialysis:

-

Transfer the reaction mixture to a dialysis bag.

-

Dialyze against 500 mL of distilled water at 4°C for 2 days. Change the distilled water twice during this period to remove unconjugated this compound.

-

-

Second Conjugation (Optional, for higher labeling density):

-

Slowly add another portion of Solution B to the dialyzed BSA-Nsp-SA-nhs conjugate (Solution C).

-

Mix at 18°C and 130 rpm in the dark for 24 hours.

-

Dialyze again with distilled water for 48 hours, changing the water four times.

-

-

Final Product Characterization:

-

Dilute the final conjugate to a suitable concentration with distilled water.

-

Analyze the product using an ultraviolet (UV) spectrophotometer to determine the degree of labeling.

-

Protocol 2: General Procedure for Solution Preparation

This protocol provides a general workflow for preparing this compound solutions for various applications.

-

Stock Solution Preparation:

-

Dissolve this compound in an appropriate anhydrous solvent such as DMSO, DMF, or methanol to a recommended concentration of 100 mM.

-

-

Working Solution Preparation:

-

Dilute the stock solution to the desired final concentration for the specific experimental purpose.

-

Mechanism of Action and Experimental Workflow Visualization

The utility of this compound is based on its chemiluminescent properties and its ability to covalently bind to primary amines on target molecules.

Chemiluminescence Reaction Pathway

This compound is an acridinium ester that, in the presence of an oxidizing agent like hydrogen peroxide under alkaline conditions, undergoes a chemical reaction that results in the emission of light. The N-hydroxysuccinimide (NHS) ester group allows for the stable conjugation to primary amines on proteins, forming a stable amide bond.

Caption: General pathway for this compound chemiluminescence.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in the labeling of a protein with this compound and subsequent purification.

Caption: Workflow for protein conjugation with this compound.

References

The Precarious Glow: An In-depth Technical Guide to Acridinium Ester Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium esters are paramount in the evolution of modern diagnostics and research, prized for their high quantum yield and rapid chemiluminescent kinetics that enable the detection of analytes at minute concentrations. This technology has become a cornerstone of immunoassays and nucleic acid probe assays, offering a sensitive and non-isotopic means of signal generation.[1] However, the very reactivity that makes acridinium esters exceptional chemiluminescent labels also renders them susceptible to hydrolysis, a non-luminescent degradation pathway that can significantly impact assay performance and reagent stability.

This in-depth technical guide provides a comprehensive exploration of the core principles of acridinium ester hydrolysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, quantify, and mitigate the effects of hydrolysis, thereby ensuring the development of robust and reliable assays.

The Chemical Core: Understanding the Hydrolysis Pathway

The stability of an acridinium ester is intrinsically linked to the chemical environment, most notably the pH. The central acridinium ring, an electron-deficient entity, is the primary site of nucleophilic attack. In aqueous solutions, particularly under neutral to alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, initiating a cascade of reactions that ultimately cleave the ester linkage and abolish the chemiluminescent potential of the molecule.[2]

This degradation process can be broadly categorized into two key stages:

-

Pseudo-base Formation: In an alkaline environment, a hydroxide ion reversibly attacks the C9 position of the acridinium ring, forming a transient, non-luminescent intermediate known as a pseudo-base.[3][4] This reaction is a critical first step in the hydrolysis pathway. The formation of the pseudo-base is unfavorable for the subsequent chemiluminescence reaction.

-

Irreversible Hydrolysis: The pseudo-base can then undergo irreversible hydrolysis of the ester bond, leading to the formation of N-methylacridone (the light-emitting species in the chemiluminescent reaction) and the corresponding phenol leaving group. This step represents a permanent loss of the chemiluminescent reporter molecule.

It is this competition between the desired light-generating reaction with peroxide and the undesirable hydrolysis that dictates the stability and performance of acridinium ester-based assays.

A visual representation of the competing chemiluminescence and hydrolysis pathways is provided below.

Caption: Competing pathways of acridinium ester reaction.

Quantitative Analysis of Acridinium Ester Stability

The rate of acridinium ester hydrolysis is highly dependent on pH. Quantitative data on hydrolysis rates are crucial for predicting the stability of labeled reagents and for designing assay protocols that minimize degradation.

pH-Dependent Hydrolysis

Acridinium esters exhibit remarkable stability in acidic conditions (pH < 4.8), where the concentration of hydroxide ions is low. As the pH increases into the neutral and alkaline ranges, the rate of hydrolysis accelerates significantly.

The table below summarizes the rate constants for the decomposition of a model compound, phenyl acridinium-9-carboxylate, in alkaline solution.

| Parameter | Value | Reference |

| Pseudo-base Formation | ||

| k'₁ (s⁻¹) | 0.020 ± 0.006 | |

| k''₁ ((L/mol)⁰·⁵ s⁻¹) | 2.1 ± 0.8 | |

| Irreversible Decomposition | ||

| k'₂ (L/mol·s) | 20.1 ± 3.8 | |

| Table 1: Rate constants for the decomposition of phenyl acridinium-9-carboxylate in alkaline solution. |

The following table provides a general overview of acridinium ester stability across a range of pH values.

| pH Range | Stability | Comments |

| < 4.8 | Very High | Minimal hydrolysis observed. Ideal for long-term storage of reagents. |

| 4.8 - 7.0 | Moderate | Hydrolysis rate begins to increase, but may be acceptable for the duration of many assays. |

| > 7.0 | Low | Significant and rapid hydrolysis occurs, leading to a loss of chemiluminescent signal. |

| Table 2: General stability profile of acridinium esters at different pH conditions. |

Temperature-Dependent Hydrolysis

Structural Effects on Hydrolysis Rate

The susceptibility of an acridinium ester to hydrolysis can be modulated by the chemical structure of the molecule itself. Substituents on both the acridinium ring and the phenyl leaving group can influence the electronic properties and steric hindrance around the reactive ester bond.

-

Electron-withdrawing groups on the phenyl leaving group can increase the rate of light emission but may also, in some cases, affect the hydrolysis rate.

-

Electron-donating groups on the acridinium ring, such as methyl groups, can increase the stability of the molecule.

-

Steric hindrance around the ester bond, for example, through the introduction of bulky substituents on the phenyl ring, can significantly slow the rate of hydrolysis and improve the stability of the acridinium ester.

-

N-alkyl groups on the acridinium ring can also impact stability. Studies have shown that N-alkyl groups with charge-neutral sulfobetaine zwitterions can lead to improved chemiluminescence stability compared to N-sulfopropyl groups.

Experimental Protocols for Assessing Acridinium Ester Hydrolysis

The accurate determination of acridinium ester stability requires robust and reproducible experimental methods. The following protocols outline two common approaches for monitoring hydrolysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method allows for the direct separation and quantification of the intact acridinium ester from its hydrolysis products.

Objective: To determine the pseudo-first-order rate constant of hydrolysis of an acridinium ester at a specific pH and temperature.

Materials:

-

Acridinium ester stock solution (e.g., in acetonitrile or DMF)

-

A series of aqueous buffers covering the desired pH range (e.g., citrate, phosphate, borate)

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase HPLC column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Thermostated autosampler and column compartment

-

Quenching solution (e.g., 1 M HCl or a highly acidic buffer)

Procedure:

-

Preparation of Reaction Mixtures:

-

For each pH to be tested, prepare a solution of the acridinium ester in the corresponding buffer at a known initial concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.

-

Maintain the reaction mixtures at a constant, controlled temperature (e.g., 25°C or 37°C).

-

-

Time-Course Sampling:

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture.

-

Immediately quench the hydrolysis reaction by diluting the aliquot into a fixed volume of the quenching solution. This will lower the pH and effectively stop further degradation.

-

-

HPLC Analysis:

-

Inject a fixed volume of each quenched sample onto the equilibrated C18 column.

-

Elute the components using a linear gradient of Mobile Phase A to Mobile Phase B. A typical gradient might be 5% to 95% B over 15 minutes.

-

Monitor the elution profile at the wavelength of maximum absorbance for the acridinium ester (typically around 260 nm or 370 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact acridinium ester based on its retention time (determined by injecting a standard).

-

Integrate the peak area for the acridinium ester at each time point for each pH.

-

For each pH, plot the natural logarithm of the peak area (ln(Area)) versus time.

-

The slope of the resulting linear regression will be equal to the negative of the pseudo-first-order rate constant (-k) for hydrolysis at that specific pH.

-

Caption: Workflow for HPLC analysis of acridinium ester stability.

Protocol 2: Flow Injection Analysis (FIA) with Chemiluminescence Detection

This method assesses the remaining chemiluminescent activity of the acridinium ester after incubation at a specific pH for a defined period.

Objective: To determine the rate of loss of chemiluminescent signal of an acridinium ester at a specific pH.

Materials:

-

Flow injection analysis system equipped with a luminometer or photomultiplier tube (PMT) detector.

-

Syringe pumps or peristaltic pumps.

-

Mixing tees and incubation coils of varying lengths.

-

Acridinium ester stock solution (in a stabilizing acidic buffer, e.g., pH 3).

-

Buffer of the pH to be investigated.

-

Trigger solution (e.g., 0.1% H₂O₂ in 0.1 M HNO₃ followed by 0.25 M NaOH with a surfactant like Triton X-100).

Procedure:

-

System Setup:

-

Configure the FIA system with separate channels for the acridinium ester solution, the pH-modifying buffer, and the trigger solutions.

-

Install an incubation coil of a known length between the point of mixing of the acridinium ester and the pH buffer, and the point of introduction of the trigger solution.

-

-

Reagent Loading:

-

Load the respective solutions into the pumps.

-

-

Measurement of Initial Chemiluminescence (t=0):

-

Bypass the incubation coil and the pH-modifying buffer.

-

Inject a plug of the acridinium ester solution directly into the carrier stream that mixes with the trigger solution immediately before the detector. This provides the maximum chemiluminescent signal (CL_max).

-

-

Measurement after Incubation:

-

Reconfigure the system to include the pH-modifying buffer and the incubation coil.

-

Inject a plug of the acridinium ester solution. It will mix with the pH buffer and travel through the incubation coil for a specific time (determined by the coil volume and flow rate).

-

The stream is then mixed with the trigger solution, and the resulting chemiluminescence (CL_t) is measured.

-

-

Varying Incubation Time:

-

Repeat step 4 using incubation coils of different lengths to achieve different incubation times.

-

-

Data Analysis:

-

For each incubation time, calculate the percentage of remaining chemiluminescence as (CL_t / CL_max) * 100.

-

Plot the natural logarithm of the percentage of remaining chemiluminescence versus the incubation time.

-

The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k) for the loss of chemiluminescent signal at that pH.

-

Conclusion

A thorough understanding of acridinium ester hydrolysis is indispensable for any researcher, scientist, or drug development professional working with this powerful class of chemiluminescent reporters. The stability of these molecules is fundamentally governed by the pH and temperature of their environment. By employing the quantitative data and detailed experimental protocols provided in this guide, it is possible to characterize the stability of acridinium ester conjugates, optimize assay conditions to minimize hydrolytic degradation, and ultimately develop more robust, reliable, and reproducible analytical methods. The careful consideration of the principles outlined herein will empower users to harness the full potential of acridinium ester technology in their research and diagnostic endeavors.

References

Technical Guide: Photophysical Properties of Nsp-SA-nhs (Acridinium Ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nsp-SA-nhs, an acridinium ester (CAS 199293-83-9), is a widely utilized chemiluminescent labeling reagent in immunoassays and other biological applications.[1][2] While its primary application lies in chemiluminescence, where it exhibits a high quantum yield upon reaction with an oxidizing agent, it also possesses inherent fluorescent properties.[3] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, with a particular focus on its fluorescence quantum yield and the experimental protocols for its determination.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 199293-83-9 | [3] |

| Molecular Formula | C₃₂H₃₁N₃O₁₀S₂ | [3] |

| Molecular Weight | 681.74 g/mol | |

| Appearance | Yellow Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Keep away from direct sunlight. |

Fluorescence and Chemiluminescence Properties

This compound is primarily known for its high efficiency in chemiluminescence, a process where light is emitted from a chemical reaction. However, like other acridinium compounds, it also exhibits fluorescence. The known spectral properties related to its fluorescence and chemiluminescence are summarized in Table 2.

| Parameter | Value | Source |

| Fluorescence Excitation Wavelength | ~350 nm | |

| Fluorescence Emission Wavelength | ~450 nm | |

| Chemiluminescence Emission Wavelength | Not Specified | |

| Fluorescence Quantum Yield (Φf) | Data not available in the public domain. Acridinium dyes, in general, can exhibit a wide range of fluorescence quantum yields depending on their specific structure and environment. | |

| Chemiluminescence Quantum Yield | Acridinium esters are generally characterized by high chemiluminescence quantum yields. |

It is important to note that while the term "high quantum yield" is often associated with acridinium esters, this typically refers to their chemiluminescence efficiency. The fluorescence quantum yield is a distinct parameter representing the efficiency of light emission upon photoexcitation.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed protocol for determining the relative fluorescence quantum yield of this compound, a standard method for characterizing fluorescent molecules.

Principle

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The sample and standard are measured under identical experimental conditions.

Materials and Instrumentation

-

This compound

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. For an excitation around 350 nm and emission around 450 nm, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54).

-

Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO) or other suitable solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

Quartz Cuvettes (1 cm path length)

Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions of the this compound solution and the quantum yield standard solution. The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions of this compound and the standard.

-

Determine the wavelength of maximum absorption (λmax) for this compound. This will be used as the excitation wavelength.

-

Record the absorbance values of all solutions at this excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorescence spectrometer to the λmax of this compound.

-

Record the fluorescence emission spectra for all prepared solutions of this compound and the standard. The emission range should cover the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

Where:

-

Φf_standard is the quantum yield of the standard.

-

m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

-

-

Visualizations

Experimental Workflow for Quantum Yield Determination

The logical flow of the experimental protocol for determining the relative fluorescence quantum yield is depicted in the following diagram.

General Labeling Reaction of this compound

This compound is an amine-reactive labeling reagent due to the N-hydroxysuccinimide (NHS) ester group. It reacts with primary amines on target molecules, such as proteins or antibodies, to form a stable amide bond. This reaction pathway is illustrated below.

References

Nsp-SA-nhs: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental protocols for Nsp-SA-nhs (Acridinium Ester), a chemiluminescent labeling reagent widely used in immunoassays and other biological detection methods.

Core Properties and Specifications

This compound is a highly sensitive chemiluminescent reagent. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 199293-83-9 | [1][2][3][4][5] |

| Molecular Formula | C32H31N3O10S2 | |

| Molecular Weight | 681.73 g/mol | |

| Appearance | Light yellow to yellow solid/powder | |

| Purity | >98% |

Safety and Handling Precautions

Appropriate safety measures are crucial when handling this compound. The compound is classified with a "Warning" signal word.

| Hazard Category | GHS Hazard Statement(s) | Precautionary Measures & PPE |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| General Handling | N/A | Maintain good ventilation during experiments to prevent inhalation of any volatile reagents. |

Storage, Stability, and Solubility

Proper storage is essential to maintain the stability and activity of this compound.

Storage and Stability

| Condition | Recommendation | Rationale |

| Temperature (Powder) | Store at -20°C for up to 3 years. | Low temperatures slow down chemical degradation. |

| Temperature (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | Prevents degradation in solution; aliquot to avoid repeated freeze-thaw cycles. |

| Light Exposure | Store in the dark. Use opaque or brown bottles. | The compound is light-sensitive and can decompose upon exposure. |

| Moisture/Air | Keep in a tightly sealed container. | The compound can absorb moisture, leading to deterioration. |

| Chemical Environment | Avoid alkaline and oxidative environments. | The active sites are unstable under these conditions. |

Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 3.5 mg/mL (5.13 mM) | Sonication and heating to 60°C are recommended to aid dissolution. |

| DMSO | 11.36 mg/mL (16.66 mM) | Heating to 37°C and oscillation in an ultrasonic bath can increase solubility. |

| DMF, Methanol | Soluble | Often used for preparing stock solutions. |

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in labeling experiments.

A. Stock Solution Preparation

-

Solvent Selection : Dissolve this compound in an appropriate anhydrous solvent such as DMSO, DMF, or methanol to prepare a stock solution.

-

Concentration : A recommended stock solution concentration is 100 mM for subsequent dilutions.

-

Storage : Once prepared, aliquot the solution into single-use vials and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

B. Labeling Process (e.g., Antibody Labeling)

-

Buffer Preparation : Dissolve the molecule to be labeled (e.g., protein, antibody) in a suitable buffer.

-

Addition of this compound : Add an appropriate amount of the this compound stock solution to the molecule solution to ensure the dye reacts fully with the target.

-

Incubation : Incubate the reaction mixture at room temperature in the dark for 30 minutes to 1 hour to facilitate the labeling reaction.

-

Purification : After the reaction is complete, remove the unbound dye by washing the labeled product with an appropriate buffer. Dialysis is a common method for purification.

C. Chemiluminescence Detection

-

Triggering the Reaction : The chemiluminescent reaction is initiated by adding an oxidizing agent, typically alkaline hydrogen peroxide.

-

Signal Detection : The light emission process is very brief, occurring in less than 2 seconds. Therefore, detection must be performed using an instrument with an internal photometer or photon detector capable of rapid measurement.

-

Fluorescence Detection (Alternative) : this compound can also be detected via fluorescence with an excitation wavelength of approximately 350 nm and an emission wavelength of about 450 nm.

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Chemiluminescence Reaction Pathway

Caption: The chemiluminescence reaction of this compound.

References

- 1. This compound | 199293-83-9 [sigmaaldrich.com]

- 2. Acridinium Ester this compound Colour High Purity Light Yellow Powder - this compound Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C32H31N3O10S2 | CID 59642932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nsp-SA-nhs (CAS number 199293-83-9)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Nsp-SA-nhs, with the CAS number 199293-83-9, is a highly sensitive acridinium ester utilized as a chemiluminescent label in immunoassays.[1][2] Its robust stability and high activity make it a superior alternative to some radioisotopes for the detection of various molecules, including proteins, antigens, antibodies, and nucleic acids.[] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a summary of its synthesis.

Chemical and Physical Properties

This compound is a yellow solid with a molecular formula of C32H31N3O10S2 and a molecular weight of 681.73 g/mol .[1][] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For optimal stability, it should be stored in a dark place, under an inert atmosphere, and at temperatures of -20°C.

| Property | Value | Source(s) |

| CAS Number | 199293-83-9 | |

| Molecular Formula | C32H31N3O10S2 | |

| Molecular Weight | 681.73 g/mol | |

| IUPAC Name | 3-(9-((4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)(tosyl)carbamoyl)acridin-10-ium-10-yl)propane-1-sulfonate | |

| Appearance | Yellow solid | |

| Purity | ≥95% - 98% | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C, keep in a dark place, inert atmosphere |

Mechanism of Action

The utility of this compound lies in its ability to generate light through a chemical reaction, a process known as chemiluminescence. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on target molecules, such as proteins or antibodies, to form stable amide bonds. Upon introduction of an oxidizing agent like hydrogen peroxide under alkaline conditions, the acridinium ester is attacked, leading to the emission of light. This light signal can be measured to quantify the amount of the labeled molecule.

Experimental Protocols

Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as Bovine Serum Albumin (BSA), which contains primary amine groups.

Materials:

-

This compound

-

Protein to be labeled (e.g., BSA)

-